methyl 3-[3-(dimethylamino)propanamido]propanoate
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Overview
Description
Methyl 3-[3-(dimethylamino)propanamido]propanoate is an organic compound with the molecular formula C9H18N2O3 It is a derivative of propanoic acid and contains both an ester and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[3-(dimethylamino)propanamido]propanoate can be synthesized through a multi-step process involving the reaction of dimethylamine with a suitable ester precursor. One common method involves the reaction of methyl 3-(dimethylamino)propanoate with a propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity. The final product is usually purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(dimethylamino)propanamido]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-[3-(dimethylamino)propanamido]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-[3-(dimethylamino)propanamido]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(dimethylamino)propanoate
- Methyl N,N-dimethyl-β-alanine
- Methyl N,N-dimethyl-β-aminopropionate
Uniqueness
Methyl 3-[3-(dimethylamino)propanamido]propanoate is unique due to its combination of ester and amide functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various fields of research and industry.
Properties
CAS No. |
1855134-15-4 |
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Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 3-[3-(dimethylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C9H18N2O3/c1-11(2)7-5-8(12)10-6-4-9(13)14-3/h4-7H2,1-3H3,(H,10,12) |
InChI Key |
QWULFXZQZNZWME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)NCCC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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